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molecular formula C10H10N2O2 B8739041 n-(4-Cyanophenyl)-n-methylglycine CAS No. 152085-47-7

n-(4-Cyanophenyl)-n-methylglycine

Cat. No. B8739041
M. Wt: 190.20 g/mol
InChI Key: XPDSGSALLPFAEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05811218

Procedure details

In a 500-ml pear-shaped flask, 4-fluorobenzonitrile (10.44 g, 86.26 mmoles), N-methylglycine (8.45 g, 94.89 mmoles) and potassium carbonate (14.28 g, 103.48 mmoles) were placed, followed by addition of 200 ml of dimethylsulfoxide as a solvent. A water cooling pipe was attached to the flask, and the reaction was carried out with heating on an oil bath heated at 100° C. for 9 hours with stirring using a magnetic stirrer. After cooling naturally, the reaction mixture was dissolved in 1 liter of water and subjected to acidolysis with 1/10N HCl, followed by filtration of a precipitate. After washing with water well, the precipitate was washed with hexane/benzene (4/1 in volume ratio). The yield of the product after dried was 14.21 g (74.79 mmoles, 86.7%). The melting point was 64.5° C.
Quantity
10.44 g
Type
reactant
Reaction Step One
Quantity
8.45 g
Type
reactant
Reaction Step One
Quantity
14.28 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.[CH3:10][NH:11][CH2:12][C:13]([OH:15])=[O:14].C(=O)([O-])[O-].[K+].[K+].Cl>CS(C)=O.O>[C:6]([C:5]1[CH:8]=[CH:9][C:2]([N:11]([CH3:10])[CH2:12][C:13]([OH:15])=[O:14])=[CH:3][CH:4]=1)#[N:7] |f:2.3.4|

Inputs

Step One
Name
Quantity
10.44 g
Type
reactant
Smiles
FC1=CC=C(C#N)C=C1
Name
Quantity
8.45 g
Type
reactant
Smiles
CNCC(=O)O
Name
Quantity
14.28 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
CS(=O)C
Step Four
Name
Quantity
1 L
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with heating on an oil bath
TEMPERATURE
Type
TEMPERATURE
Details
After cooling naturally
FILTRATION
Type
FILTRATION
Details
followed by filtration of a precipitate
WASH
Type
WASH
Details
After washing with water well
WASH
Type
WASH
Details
the precipitate was washed with hexane/benzene (4/1 in volume ratio)
CUSTOM
Type
CUSTOM
Details
The yield of the product after dried

Outcomes

Product
Name
Type
Smiles
C(#N)C1=CC=C(C=C1)N(CC(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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